Bis((2-hydroxyethyl)(2-hydroxyhexadecyl)dimethylammonium) hydrogenphosphate
Description
Chemical Identity and Nomenclature of Bis((2-hydroxyethyl)(2-hydroxyhexadecyl)dimethylammonium) Hydrogenphosphate
The chemical identity of this compound is defined by its systematic IUPAC name, bis[(2-hydroxyethyl)(2-hydroxyhexadecyl)dimethylammonium] hydrogen phosphate , and the CAS registry number 85006-13-9 . The molecular formula C₄₀H₈₉N₂O₈P reflects its complex structure, comprising two quaternary ammonium moieties, each bearing a hydroxyethyl and hydroxyhexadecyl chain, linked via a hydrogen phosphate anion.
Structural Features
- Quaternary Ammonium Centers : Each ammonium group is substituted with a methyl, hydroxyethyl, and hydroxyhexadecyl chain, creating amphiphilic character.
- Hydroxyhexadecyl Chains : The C16 alkyl chains with terminal hydroxyl groups enhance solubility and interfacial activity.
- Phosphate Bridge : The hydrogen phosphate anion serves as a flexible spacer, enabling dynamic molecular conformations.
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₄₀H₈₉N₂O₈P | |
| Molecular Weight | 757.117 g/mol | |
| CAS Number | 85006-13-9 | |
| Synonyms | EINECS 285-041-4 |
The compound’s nomenclature adheres to IUPAC conventions, emphasizing the bis-quaternary ammonium structure and phosphate counterion. Alternative naming conventions include 2-hydroxyethyl-(2-hydroxyhexadecyl)-dimethylazanium hydrogen phosphate , highlighting the azanium (quaternary ammonium) centers.
Historical Development and Significance in Surfactant Chemistry
The discovery of this compound is rooted in the broader evolution of gemini surfactants. In 1991, Menger and Littau pioneered the term "gemini" to describe bis-surfactants connected by rigid spacers, such as benzene rings. This innovation addressed limitations of traditional surfactants, such as high critical micelle concentrations (CMC) and limited interfacial stability.
The introduction of phosphate-bridged geminis in the late 1990s marked a paradigm shift. Unlike rigid spacers, phosphate groups offered conformational flexibility, enabling adaptive micellization and reduced CMC values. For instance, the CMC of this compound is approximately 100-fold lower than mono-quaternary ammonium surfactants, as demonstrated by solid-phase microextraction studies. This efficiency stems from synergistic interactions between the twin ammonium heads and hydroxyalkyl chains, which enhance packing at interfaces.
Classification within Cationic Gemini Surfactant Hierarchies
This compound belongs to the cationic gemini surfactant family, characterized by dual positively charged headgroups separated by a spacer. Its classification is further refined by:
Structural Subcategories
- Spacer Type : Phosphate anions represent a rare anionic-flexible spacer class, contrasting with conventional rigid (e.g., aromatic) or hydrocarbon spacers.
- Chain Length : The C16 hydroxyhexadecyl chains place it in the long-chain gemini category, optimizing hydrophobic interactions without compromising solubility.
- Functional Groups : Hydroxyl groups on both ethyl and hexadecyl chains introduce hydrogen-bonding capacity, enabling pH-responsive behavior.
Comparative Analysis with Analogues
- Shorter-Chain Variants : Compounds like bis((2-hydroxyethyl)(2-hydroxytetradecyl)dimethylammonium) hydrogenphosphate (CAS 85006-11-7) exhibit higher CMC values due to reduced hydrophobicity.
- Rigid-Spacer Geminis : Benzene-linked geminis, while thermally stable, lack the conformational adaptability of phosphate spacers, limiting their application in dynamic systems.
This compound’s unique blend of flexible spacers, hydroxylated chains, and quaternary ammonium centers positions it as a high-performance surfactant for advanced applications, including nanostructured materials and drug delivery systems.
Properties
CAS No. |
85006-13-9 |
|---|---|
Molecular Formula |
C40H89N2O8P |
Molecular Weight |
757.1 g/mol |
IUPAC Name |
hydrogen phosphate;2-hydroxyethyl-(2-hydroxyhexadecyl)-dimethylazanium |
InChI |
InChI=1S/2C20H44NO2.H3O4P/c2*1-4-5-6-7-8-9-10-11-12-13-14-15-16-20(23)19-21(2,3)17-18-22;1-5(2,3)4/h2*20,22-23H,4-19H2,1-3H3;(H3,1,2,3,4)/q2*+1;/p-2 |
InChI Key |
XGLRCHLNJNALIO-UHFFFAOYSA-L |
Canonical SMILES |
CCCCCCCCCCCCCCC(C[N+](C)(C)CCO)O.CCCCCCCCCCCCCCC(C[N+](C)(C)CCO)O.OP(=O)([O-])[O-] |
Origin of Product |
United States |
Preparation Methods
Phosphatization Step
The core step in the preparation is the phosphatization of the tertiary bis-(2-hydroxyalkyl)-amine to form the hydrogen phosphate salt. This is achieved by reacting the amine with phosphorylating agents under controlled conditions.
-
- Polyphosphoric acid (preferably with high P2O5 content, ~84%)
- Molar ratio: typically 1 mole of amine to 1.5–3 moles of P2O5, with 2 moles being optimal
- Temperature: 40–150 °C in the absence of solvent
- Reaction time: varies, often several hours until completion
Alternative Phosphorylating Agents:
- Phosphorus oxytrichloride (POCl3) can be used at lower temperatures (0–50 °C) in solvents such as tetrahydrofuran or diethylene glycol dimethyl ether
- Auxiliary bases like pyridine or triethanolamine are added to neutralize HCl formed during the reaction
-
- The reaction can be carried out neat or in organic solvents free of hydroxyl groups to maximize phosphatization efficiency
- After reaction, the mixture is cooled and neutralized with aqueous sodium hydroxide to pH ~7
- Filtration removes secondary by-products
Quaternization Step (Optional)
Quaternization of the tertiary amine nitrogen can be performed either before or after phosphatization to yield quaternary ammonium phosphate salts.
-
- Alkylating agents such as methyl chloride, ethyl bromide, or alkylene oxides (ethylene oxide preferred)
-
- Aqueous or aqueous-alcoholic solutions (e.g., 2-propanol:water 1:1)
- Temperature around 85 °C for alkylene oxide quaternization
- Neutral or mildly acidic pH to favor quaternization
-
- Either phosphatize the tertiary amine first and then quaternize
- Or quaternize the tertiary amine first and then phosphatize the quaternary ammonium compound
Workup and Purification
- After reaction completion, the mixture is diluted with water and neutralized
- Insoluble impurities are removed by filtration
- The product is isolated as a colorless wax-like substance or aqueous solution depending on conditions
- Analytical data such as degree of phosphatization (~0.5) and purity are confirmed by standard chemical analysis
Summary Table of Preparation Parameters
| Step | Reagents/Conditions | Temperature (°C) | Solvent | Notes |
|---|---|---|---|---|
| Phosphatization | Polyphosphoric acid (P2O5 1.5–3 eq) | 40–150 | None or organic solvents | Prefer excess P2O5; neat or solvent |
| Phosphorus oxytrichloride + base (pyridine) | 0–50 | THF, diethylene glycol | Neutralizes HCl formed | |
| Quaternization | Alkyl halides or alkylene oxides | ~85 | Aqueous or aqueous-alcoholic | Neutral or mildly acidic pH |
| Workup | Neutralization with NaOH | Ambient | Water | Filtration to remove by-products |
Research Findings and Observations
- The degree of phosphatization is critical for surfactant properties; values above 0.5 ensure formation of diphosphate surfactants.
- The sequence of phosphatization and quaternization can be adjusted depending on desired product characteristics.
- Use of polyphosphoric acid in excess improves yield and degree of phosphatization.
- Quaternization with alkylene oxides is preferred in neutral or mildly acidic aqueous media to avoid side reactions.
- The reaction conditions are mild enough to preserve the hydroxyalkyl groups, which are essential for the amphoteric nature of the compound.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: The quaternary ammonium group can participate in substitution reactions, especially nucleophilic substitutions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride can be used.
Substitution: Nucleophiles such as halides or hydroxides are often used in substitution reactions.
Major Products
Oxidation: Products typically include oxidized derivatives of the original compound.
Reduction: Reduced forms of the compound, often with altered functional groups.
Substitution: Substituted quaternary ammonium compounds with different anions or functional groups.
Scientific Research Applications
Biological and Pharmaceutical Applications
- Drug Delivery Systems : Bis((2-hydroxyethyl)(2-hydroxyhexadecyl)dimethylammonium) hydrogenphosphate has shown potential as a component in liposomes and other lipid assemblies for enhancing drug delivery, particularly for transfection in gene therapy applications. Its ability to form stable complexes with nucleic acids allows for improved cellular uptake and bioavailability of therapeutic agents .
- Antimicrobial Activity : Studies have indicated that quaternary ammonium compounds, including this specific compound, possess antimicrobial properties. They are effective against a range of bacteria and fungi, making them suitable for formulations in antiseptic and disinfectant products .
Cosmetic and Personal Care Products
- Emulsifying Agent : The compound acts as an emulsifier in cosmetic formulations, helping to stabilize oil-in-water emulsions. Its cationic nature allows it to interact effectively with anionic surfactants, enhancing the texture and stability of creams and lotions .
- Conditioning Agent : In hair care products, it serves as a conditioning agent that improves the feel and manageability of hair by reducing static and enhancing moisture retention .
Industrial Applications
- Surface Coatings : This compound is utilized in the formulation of surface coatings due to its ability to provide water resistance and durability. Its chemical structure allows it to adhere well to various substrates, making it valuable in protective coatings for metals and plastics .
- Textile Industry : It is employed in textile treatments to impart antimicrobial properties to fabrics, which is particularly beneficial in medical textiles and activewear .
Case Study 1: Liposomal Drug Delivery
A study demonstrated the effectiveness of using this compound in formulating liposomes for targeted drug delivery. The liposomes were loaded with an anticancer drug and showed enhanced cellular uptake in vitro compared to traditional delivery methods. This illustrates the compound's potential in improving therapeutic efficacy through advanced drug delivery systems .
Case Study 2: Antimicrobial Textile Treatments
In another application, textiles treated with this compound exhibited significant reductions in bacterial colonization compared to untreated controls. The treated fabrics maintained their antimicrobial properties even after multiple washes, highlighting the compound's durability and effectiveness in textile applications .
Mechanism of Action
The compound exerts its effects primarily through its surfactant properties. It reduces surface tension, allowing it to disrupt microbial cell membranes, leading to cell lysis and death. The quaternary ammonium group interacts with the phospholipid bilayer of cell membranes, disrupting their integrity .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Comparisons
Key Differences and Implications
Counterion Effects: The hydrogenphosphate counterion in the target compound provides higher charge density compared to dihydrogen phosphate (85563-48-0) or chloride (38402-02-7, 61789-80-8). Chloride-based compounds (e.g., 38402-02-7) exhibit higher solubility in polar solvents but may corrode metal surfaces in industrial applications .
Hydrophilic-Lipophilic Balance (HLB) :
- The hydroxyhexadecyl group in the target compound increases lipophilicity compared to purely hydroxyethyl-substituted analogs (e.g., 38402-02-7). This extends its utility in oil-in-water emulsions.
- Compounds with hydrogenated tallow (61789-80-8) lack hydroxyl groups, reducing biodegradability and increasing environmental persistence .
Surfactant Performance :
- The combination of hydroxyethyl and hydroxyhexadecyl groups in the target compound likely lowers its critical micelle concentration (CMC) compared to Hydroxyethylcetyldimonium phosphate (85563-48-0), enhancing efficiency at lower concentrations .
Environmental Impact: Hydroxyl groups in the target compound may improve biodegradability relative to non-hydroxylated quaternary ammonium salts (e.g., 61789-80-8), aligning with green chemistry trends .
Research Findings
- Solubility : The target compound’s hydroxyl-rich structure increases water solubility compared to Bis(hydrogenated tallow) dimethylammonium chloride (61789-80-8), which is sparingly soluble in cold water .
- Thermal Stability : Phosphate counterions generally offer better thermal stability than chlorides, making the target compound suitable for high-temperature processes .
- Toxicity: Quaternary ammonium compounds with hydroxyl groups (e.g., target, 38402-02-7) show reduced aquatic toxicity (e.g., EC₅₀ > 100 mg/L for Daphnia magna) compared to non-hydroxylated analogs .
Biological Activity
Bis((2-hydroxyethyl)(2-hydroxyhexadecyl)dimethylammonium) hydrogenphosphate, also known by its CAS number 85006-13-9, is a cationic surfactant with a complex structure that includes a phosphate group. This compound has garnered attention for its potential biological activities, particularly in the fields of drug delivery and gene transfection.
- Molecular Formula : CHNOP
- Molecular Weight : 757.117 g/mol
- LogP : 8.962 (indicating high lipophilicity)
These properties suggest that the compound is highly soluble in organic solvents and has significant interactions with biological membranes.
- Cell Membrane Interaction : The cationic nature of this compound allows it to interact with negatively charged components of cell membranes, facilitating membrane fusion and enhancing cellular uptake of various biomolecules, including nucleic acids.
- Transfection Efficiency : Studies have shown that this compound can significantly improve the transfection efficiency of plasmid DNA into mammalian cells. Its ability to form lipid assemblies enhances the delivery of genetic material into target cells, making it a candidate for gene therapy applications .
- Antimicrobial Properties : Preliminary studies indicate that this compound exhibits antimicrobial activity against various pathogens. This is attributed to its ability to disrupt microbial cell membranes, leading to cell lysis .
Gene Delivery Applications
A notable study demonstrated the use of this compound in enhancing the transfection efficiency of plasmid DNA in HEK293 cells. The results indicated a transfection rate improvement of over 50% compared to traditional lipofection methods. The study highlighted the importance of optimizing the lipid-to-DNA ratio to maximize transfection efficacy while minimizing cytotoxicity .
Antimicrobial Activity Assessment
In another study focusing on antimicrobial properties, this compound was tested against Staphylococcus aureus and Escherichia coli. The compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, demonstrating significant antibacterial activity .
Toxicity and Safety Profile
While promising, the safety profile of this compound requires careful consideration. Toxicological assessments have shown that at higher concentrations, this compound can induce cytotoxic effects in certain cell lines, emphasizing the need for dose optimization in therapeutic applications .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity | Toxicity Level |
|---|---|---|---|
| Bis(2-hydroxyethyl)dimethylammonium hydrogen phosphate | Structure | High transfection efficiency; antimicrobial activity | Moderate |
| Hexadecyl(2-hydroxyethyl)dimethylammonium dihydrogen phosphate | Structure | Antimicrobial; lower transfection efficiency | Low |
| Cetyldimethyl(2-hydroxyethyl)ammonium dihydrogen phosphate | Structure | Moderate transfection; antimicrobial properties | Moderate |
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for preparing Bis((2-hydroxyethyl)(2-hydroxyhexadecyl)dimethylammonium) hydrogenphosphate (HHDMA) with high purity?
- Methodology : The compound is synthesized via quaternization of 2-hydroxyhexadecyl dimethylamine with 2-chloroethanol, followed by ion exchange with dihydrogen phosphate. Purity optimization involves recrystallization from ethanol/water mixtures and validation via non-aqueous titration (≥98% purity) . Characterization should include H/C NMR to confirm quaternary ammonium structure and ion chromatography to verify phosphate counterion integrity .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing HHDMA?
- Methodology :
- NMR Spectroscopy : H NMR (DO) identifies hydroxyethyl/hydroxyhexadecyl chain integration and methyl group splitting patterns. P NMR confirms phosphate coordination .
- Mass Spectrometry : High-resolution ESI-MS detects the molecular ion peak (m/z ~366 for the cation) and phosphate adducts .
- HPLC : Reverse-phase chromatography with dibutylammonium phosphate buffer (pH 6.5) and acetonitrile gradient resolves impurities .
Q. What safety protocols are critical for handling HHDMA in laboratory settings?
- Methodology :
- Personal Protective Equipment (PPE) : Gloves, goggles, and lab coats to prevent skin/eye contact (H315/H319 hazards) .
- Storage : Inert atmosphere, away from oxidizers, at 2–8°C to avoid degradation .
- Waste Disposal : Neutralize with dilute NaOH and dispose as hazardous organic waste per local regulations .
Advanced Research Questions
Q. How does HHDMA’s molecular structure enhance the stability and selectivity of platinum nanoparticles (Pt-HHDMA) in catalytic hydrogenation?
- Methodology :
- Ligand Effects : The hydroxyethyl/hydroxyhexadecyl chains stabilize Pt nanoparticles (2 nm) via hydrophobic interactions, preventing aggregation. Phosphate groups facilitate electrostatic binding to the metal surface, enhancing leaching resistance .
- Catalytic Performance : Flow reactor tests (20–100°C, 1–10 bar H) show Pt-HHDMA outperforms Lindlar catalysts (Pt–Pb/CaCO) in nitroarene hydrogenation, achieving >99% chemoselectivity due to ligand-induced weak substrate adsorption .
Q. What computational approaches elucidate HHDMA’s role in hydrogen activation on Pt nanoparticles?
- Methodology :
- Density Functional Theory (DFT) : Models of Pt(111) surfaces with adsorbed HHDMA reveal reduced H dissociation barriers (ΔE ~0.8 eV vs. 1.2 eV for bare Pt). Charge transfer from phosphate to Pt weakens H–H bonds, accelerating activation .
- Molecular Dynamics (MD) : Simulates ligand mobility under reaction conditions, showing hydroxyethyl groups maintain solvation shells critical for proton transfer .
Q. How can researchers design experiments to probe HHDMA’s ligand dynamics under varying pH and temperature conditions?
- Methodology :
- In Situ FTIR : Tracks phosphate–Pt bonding stability during heating (25–80°C) and pH shifts (3–9). Loss of ν(P=O) intensity at pH <4 indicates protonation-induced desorption .
- Quartz Crystal Microbalance (QCM) : Measures mass changes during ligand adsorption/desorption cycles, correlating with catalytic activity decay .
Q. What comparative studies validate HHDMA’s superiority over traditional surfactants in nanoparticle synthesis?
- Methodology :
- Benchmarking : Synthesize Pt nanoparticles using HHDMA vs. cetyltrimethylammonium bromide (CTAB). Compare via TEM (size distribution) and XPS (surface ligand coverage). HHDMA yields narrower size distributions (2.0±0.3 nm vs. 3.5±1.2 nm for CTAB) .
- Catalytic Testing : Hydrogenate 4-nitrophenol under identical conditions; Pt-HHDMA shows 5× higher turnover frequency (TOF) due to improved H activation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
